4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid
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Overview
Description
4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid is a chemical compound with potential applications in various scientific fields. It is characterized by a benzoic acid moiety attached to a piperazine ring, which is further substituted with a methyl group and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2,5-diketopiperazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 4-(5-Oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Uniqueness
4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-(5-methyl-3-oxopiperazin-2-yl)benzoic acid |
InChI |
InChI=1S/C12H14N2O3/c1-7-6-13-10(11(15)14-7)8-2-4-9(5-3-8)12(16)17/h2-5,7,10,13H,6H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
NBHJINSKEOWMNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(=O)N1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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